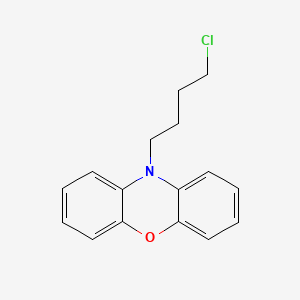![molecular formula C14H10N4 B12554359 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline CAS No. 143157-06-6](/img/structure/B12554359.png)
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2-chloroquinoxaline with pyrazine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Substituted quinoxaline derivatives.
科学的研究の応用
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of light-emitting materials and sensors.
作用機序
The mechanism of action of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and pyrazine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
- 2-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
- 6-[2-(Pyridin-2-yl)ethenyl]quinoxaline
- 6-[2-(Pyrimidin-2-yl)ethenyl]quinoxaline
Uniqueness
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is unique due to its specific structural features, which confer distinct photophysical and chemical properties. These properties make it particularly useful in applications such as fluorescent probes and light-emitting materials, where other similar compounds may not perform as effectively.
特性
CAS番号 |
143157-06-6 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC名 |
6-(2-pyrazin-2-ylethenyl)quinoxaline |
InChI |
InChI=1S/C14H10N4/c1(3-12-10-15-5-6-16-12)11-2-4-13-14(9-11)18-8-7-17-13/h1-10H |
InChIキー |
KDMBKKGWNWBODQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C=CC3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


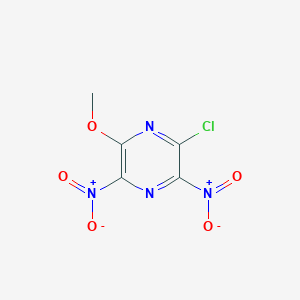
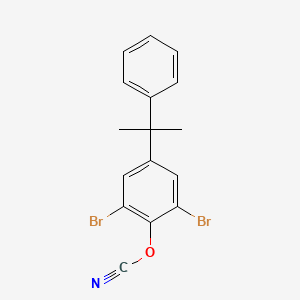


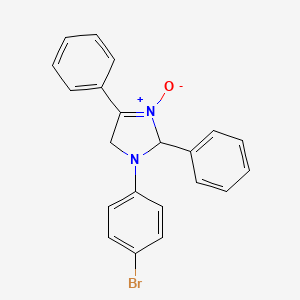
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)

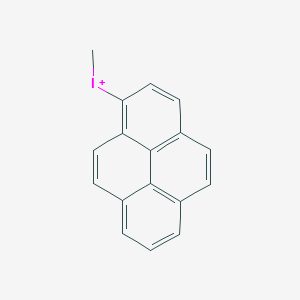
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
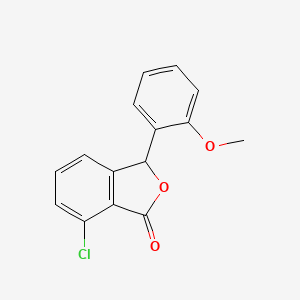
![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
